1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

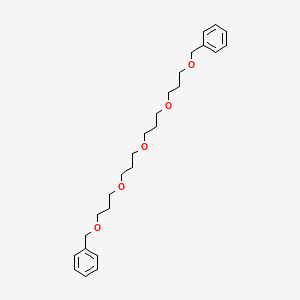

1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane is an organic compound with the molecular formula C26H38O5 It is characterized by its long chain structure with phenyl groups at both ends and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane can be synthesized through a multi-step process involving the reaction of phenyl-substituted precursors with appropriate reagents to form the desired ether linkages. The synthesis typically involves:

Step 1: Preparation of intermediate compounds with phenyl groups.

Step 2: Formation of ether linkages through reactions such as Williamson ether synthesis.

Step 3: Purification and isolation of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process includes:

Bulk synthesis: Using large quantities of starting materials and reagents.

Continuous monitoring: Ensuring reaction conditions such as temperature, pressure, and pH are optimal.

Purification: Employing techniques like distillation, crystallization, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can yield simpler ether compounds.

Substitution: Phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Phenolic derivatives with hydroxyl groups.

Reduction: Simpler ethers with fewer oxygen atoms.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane has several applications in scientific research:

Chemistry: Used as a model compound to study ether linkages and their reactivity.

Biology: Investigated for its potential interactions with biological molecules.

Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways through binding to active sites or altering membrane permeability.

Comparison with Similar Compounds

1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane: Unique due to its specific chain length and phenyl groups.

Other Polyether Compounds: Such as polyethylene glycol derivatives, which have different chain lengths and functional groups.

Uniqueness: this compound stands out due to its specific structure, which imparts unique chemical and physical properties, making it suitable for specialized applications.

Biological Activity

Overview of 1,19-Diphenyl-2,6,10,14,18-pentaoxanonadecane

This compound is a synthetic compound characterized by its long carbon chain and multiple ether linkages. Such compounds often exhibit interesting properties due to their unique structural characteristics. The presence of phenyl groups can enhance solubility in organic solvents and may influence interactions with biological systems.

1. Antimicrobial Activity

Compounds with similar structures have been studied for their antimicrobial properties. The presence of phenyl groups can contribute to the disruption of microbial membranes or interfere with metabolic pathways. Research has shown that long-chain ethers can exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

2. Cytotoxicity

Studies on related compounds indicate that they may possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis in cancer cells. The effectiveness can depend on the length of the carbon chain and the specific substituents present.

3. Antioxidant Properties

Long-chain ethers have been reported to exhibit antioxidant activity. This property is crucial in protecting cells from oxidative stress and could be beneficial in preventing diseases related to oxidative damage.

4. Interaction with Biological Membranes

The structural characteristics of this compound suggest potential interactions with lipid bilayers. Such interactions can alter membrane fluidity and permeability, which may impact cellular processes.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of long-chain ethers found that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of chain length and functional groups in determining biological activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research investigating the cytotoxic effects of similar compounds revealed that they could induce apoptosis in human breast cancer cells (MCF-7). The study concluded that modifications in the ether chain length could enhance or diminish cytotoxicity.

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Antioxidant | Exhibits protective effects against oxidative stress |

| Membrane Interaction | Alters membrane properties affecting cellular functions |

Properties

Molecular Formula |

C26H38O5 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

3-[3-[3-(3-phenylmethoxypropoxy)propoxy]propoxy]propoxymethylbenzene |

InChI |

InChI=1S/C26H38O5/c1-3-11-25(12-4-1)23-30-21-9-19-28-17-7-15-27-16-8-18-29-20-10-22-31-24-26-13-5-2-6-14-26/h1-6,11-14H,7-10,15-24H2 |

InChI Key |

QEQHQUQHMNMFHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCOCCCOCCCOCCCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.